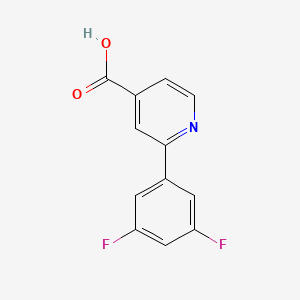

2-(3,5-Difluorophenyl)isonicotinic acid

説明

2-(3,5-Difluorophenyl)isonicotinic acid is an organic compound with the molecular formula C12H7F2NO2 It is a derivative of isonicotinic acid, where the phenyl ring is substituted with two fluorine atoms at the 3 and 5 positions

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Difluorophenyl)isonicotinic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base . The reaction conditions generally include:

Catalyst: Palladium(0) or Palladium(II) complexes

Base: Potassium carbonate or sodium carbonate

Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

Temperature: 80-100°C

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity.

化学反応の分析

Types of Reactions

2-(3,5-Difluorophenyl)isonicotinic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed

Oxidation: Formation of carboxylic acid derivatives.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenyl derivatives.

科学的研究の応用

2-(3,5-Difluorophenyl)isonicotinic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biological assays and as a probe in biochemical studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings.

作用機序

The mechanism of action of 2-(3,5-Difluorophenyl)isonicotinic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The fluorine atoms enhance the compound’s binding affinity and selectivity towards its targets, thereby increasing its efficacy .

類似化合物との比較

Similar Compounds

Isonicotinic acid: A derivative of pyridine with a carboxylic acid group at the 4-position.

Nicotinic acid:

Picolinic acid: An isomer of isonicotinic acid with the carboxylic acid group at the 2-position.

Uniqueness

2-(3,5-Difluorophenyl)isonicotinic acid is unique due to the presence of fluorine atoms, which impart distinct chemical and biological properties. The fluorine atoms increase the compound’s lipophilicity, metabolic stability, and ability to form strong hydrogen bonds, making it a valuable compound in drug design and material science .

生物活性

2-(3,5-Difluorophenyl)isonicotinic acid, also referred to as EVT-6494482, is a compound that has garnered attention for its potential therapeutic applications. This article presents a detailed examination of its biological activity, particularly focusing on its synthesis, cytotoxicity, antibacterial properties, and molecular docking studies.

Synthesis and Characterization

The synthesis of this compound involves condensation reactions starting from nicotinic acid and various aldehydes. The compound has been characterized using spectroscopic methods to confirm its structure and purity.

1. Antiviral Activity

Research indicates that this compound exhibits significant inhibitory activity against Hepatitis C Virus (HCV) genotypes 1b and 4a in vitro. This suggests its potential as a candidate for antiviral drug development aimed at HCV infections.

2. Cytotoxicity

In vitro studies have demonstrated that this compound shows cytotoxic effects on various cancer cell lines. For instance, it reduced cell viability to 46% at a concentration of 200 µg/mL, with an IC50 value estimated at 179.81 µg/mL against normal cells . This indicates a selective toxicity profile that can be further explored for cancer therapeutics.

| Cell Type | Concentration (µg/mL) | Viability (%) | IC50 (µg/mL) |

|---|---|---|---|

| Normal Cells | 200 | 46 | 179.81 |

| Cancer Cells | 25 | >0.5 µM NOx | Not specified |

3. Antibacterial Activity

The compound has also shown promising antibacterial properties. It was tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum beta-lactamase (ESBL)-producing Escherichia coli. The minimum inhibitory concentration (MIC) values indicate varying degrees of effectiveness:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| MRSA | 15.62 |

| ESBL-producing E. coli | 7.81 |

These results highlight the potential of this compound in treating resistant bacterial infections .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions of this compound with target proteins associated with HCV and bacterial pathogens. These studies provide insights into the molecular mechanisms underlying its biological activities and help in optimizing its structure for enhanced efficacy.

Case Studies

A notable case study involved evaluating the compound's effectiveness against HCV in an animal model. The results indicated a significant reduction in viral load when administered at therapeutic doses, supporting its potential use in clinical settings.

特性

IUPAC Name |

2-(3,5-difluorophenyl)pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F2NO2/c13-9-3-8(4-10(14)6-9)11-5-7(12(16)17)1-2-15-11/h1-6H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIWKJSUFUGSXCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=O)O)C2=CC(=CC(=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40679517 | |

| Record name | 2-(3,5-Difluorophenyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1225477-70-2 | |

| Record name | 2-(3,5-Difluorophenyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。